molecular formula C5H10N2O2 B13022251 2-(Azetidin-3-yloxy)acetamide

2-(Azetidin-3-yloxy)acetamide

Cat. No.: B13022251
M. Wt: 130.15 g/mol
InChI Key: XINSLQCSSWGAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yloxy)acetamide is a synthetic intermediate and key chemical building block featuring the azetidine ring, a four-membered nitrogen-containing heterocycle of significant interest in drug discovery. Its structure serves as a core scaffold for developing novel bioactive molecules. Research indicates that azetidine derivatives demonstrate a wide spectrum of potential biological activities, positioning this compound as a valuable precursor for pharmaceutical research and development . This acetamide derivative is primarily utilized in organic synthesis as a versatile intermediate. The reactive azetidine nitrogen and the acetamide functionality allow for further chemical modifications, enabling researchers to create diverse compound libraries. Its value lies in its application in structure-activity relationship (SAR) studies, particularly in the synthesis of more complex molecules designed for biological screening . While biological data for this specific compound may be limited, its structural analogues have been investigated for various therapeutic applications. Patent literature reveals that compounds based on the this compound structure are explored as inhibitors of specific cellular pathways, such as the ATF4 pathway, for potential use in oncology . Furthermore, related azetidinone compounds have been synthesized and evaluated for their in vitro antimicrobial properties, showing activity against bacterial strains such as E. coli and B. subtilis . Applications: • Key intermediate in medicinal chemistry • Building block for SAR studies and lead optimization • Core scaffold for the synthesis of potential protease inhibitors and other targeted therapeutics Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

2-(azetidin-3-yloxy)acetamide

InChI

InChI=1S/C5H10N2O2/c6-5(8)3-9-4-1-7-2-4/h4,7H,1-3H2,(H2,6,8)

InChI Key

XINSLQCSSWGAAX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azetidin 3 Yloxy Acetamide and Functionalized Azetidines

Targeted Synthesis of 2-(Azetidin-3-yloxy)acetamide

A key intermediate for this synthesis is an N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine or N-trityl-3-hydroxyazetidine. The synthesis of such precursors is well-documented, often starting from epichlorohydrin (B41342) and a suitable amine.

The proposed synthetic pathway would proceed as follows:

Alkoxide Formation: The N-protected 3-hydroxyazetidine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

Nucleophilic Substitution (Williamson Ether Synthesis): The in-situ generated alkoxide is then reacted with a 2-haloacetamide, for instance, 2-chloroacetamide (B119443) or 2-bromoacetamide. The alkoxide displaces the halide in an SN2 reaction to form the protected ether linkage.

Deprotection: The final step involves the removal of the nitrogen protecting group. For an N-Boc group, this is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent like dioxane.

The reaction scheme is depicted below:

Proposed synthesis of this compoundFigure 1: Proposed synthetic route for this compound via Williamson ether synthesis.
StepReactantsReagentsProduct
1N-Boc-3-hydroxyazetidineNaH, THFSodium (1-(tert-butoxycarbonyl)azetidin-3-yl)oxide
2Sodium (1-(tert-butoxycarbonyl)azetidin-3-yl)oxide, 2-Chloroacetamide-tert-butyl 3-(2-amino-2-oxoethoxy)azetidine-1-carboxylate
3tert-butyl 3-(2-amino-2-oxoethoxy)azetidine-1-carboxylateTFA or HCl in dioxaneThis compound

Table 1: Proposed Reaction Components for the Synthesis of this compound

Ring-Forming Reactions for Azetidine (B1206935) Scaffolds

The construction of the strained four-membered azetidine ring requires specific synthetic strategies. Several robust methods have been developed, broadly categorized into intramolecular cyclization approaches and ring contraction strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for the synthesis of azetidines, involving the formation of a C-N bond to close the four-membered ring.

The intramolecular nucleophilic substitution of a γ-haloamine or a related precursor with a suitable leaving group at the γ-position is a classical and direct approach to azetidine synthesis. The general principle involves a primary or secondary amine attacking a carbon atom three positions away, displacing a halide or another leaving group.

The efficiency of this cyclization is influenced by several factors, including the nature of the substituents on the carbon backbone and the nitrogen atom, the choice of the base, and the reaction conditions. The Thorpe-Ingold effect can play a role in promoting the formation of the four-membered ring.

A typical precursor for this reaction is a 3-amino-1-halopropane derivative. The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction and to maintain the amine in its more nucleophilic free base form.

Precursor TypeLeaving GroupKey Reaction ConditionProduct
γ-Aminoalkyl halideCl, Br, IBase (e.g., Na2CO3, Et3N)Azetidine
γ-Aminoalkyl sulfonateOTs, OMsBaseAzetidine

Table 2: Precursors for Azetidine Synthesis via Intramolecular Cyclization

The ring-opening of an epoxide by an intramolecular amine nucleophile provides a powerful and stereospecific route to 3-hydroxyazetidines. This method relies on the regioselective attack of the amine on one of the two electrophilic carbons of the epoxide ring.

A common starting material for this approach is a glycidylamine derivative or a related epoxy amine. The regioselectivity of the ring-opening (attack at the C2 or C3 position of the epoxide) is a critical aspect of this methodology. Lewis acids can be employed to catalyze the reaction and influence the regioselectivity. For instance, the use of lanthanide triflates has been shown to promote the desired 4-exo-tet cyclization to form the azetidine ring.

For example, the reaction of epichlorohydrin with an amine, such as benzylamine (B48309) or tert-butylamine, initially forms an amino alcohol, which can then undergo intramolecular cyclization upon treatment with a base to yield the corresponding N-substituted 3-hydroxyazetidine.

Epoxide PrecursorAmine NucleophileCatalyst/ConditionsProduct
EpichlorohydrinBenzylamine1. Ring opening 2. Base-mediated cyclization1-Benzylazetidin-3-ol
cis-3,4-Epoxy aminesIntramolecular amineLa(OTf)3Substituted 3-hydroxyazetidines

Table 3: Azetidine Synthesis via Intramolecular Aminolysis of Epoxides

Ring Contraction Strategies

Ring contraction methods offer an alternative approach to the synthesis of azetidines from more readily available five-membered heterocyclic precursors.

The ring contraction of substituted pyrrolidinones (γ-lactams) to form functionalized azetidines is a notable strategy. One such method involves the Favorskii-type rearrangement of α-halopyrrolidinones.

A reported procedure involves the treatment of an N-sulfonyl-α-bromopyrrolidinone with a nucleophile, such as an alkoxide, in the presence of a base. The proposed mechanism involves the nucleophilic attack on the carbonyl carbon, followed by ring opening and subsequent intramolecular substitution to form the azetidine ring. This method allows for the introduction of a functional group at the 2-position of the azetidine ring.

Starting MaterialKey ReagentProduct
N-Sulfonyl-α-bromopyrrolidinoneAlkoxide/Baseα-Alkoxycarbonyl-N-sulfonylazetidine

Table 4: Azetidine Synthesis via Ring Contraction of Pyrrolidinones

From Azetidin-2-ones (β-Lactams)

The synthesis of functionalized azetidines can be effectively achieved starting from azetidin-2-ones, commonly known as β-lactams. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the formation of the β-lactam ring. mdpi.com This method's versatility allows for the introduction of a wide array of substituents at various positions of the azetidine ring, which can then be further modified.

The generation of ketenes in situ from acyl chlorides in the presence of a tertiary amine is a common strategy. These reactive intermediates are then trapped by imines to yield the corresponding 2-azetidinones. mdpi.com The stereochemical outcome of the Staudinger cycloaddition is a subject of extensive study, with both cis and trans isomers being accessible depending on the reaction conditions and the nature of the substituents on the ketene and the imine.

For instance, the reaction of acetoxyketene with chiral imines derived from D-mannitol has been shown to produce cis-β-lactams, which can be subsequently hydrolyzed to 3-hydroxy-2-azetidinones. mdpi.com Similarly, 3-aryloxy-2-azetidinones have been synthesized with complete cis-selectivity via ketene-imine cycloaddition at low temperatures. mdpi.com In contrast, the synthesis of 3-vinyl-2-azetidinones often results in the exclusive formation of trans-adducts. mdpi.com

The following table summarizes various substituted 2-azetidinones synthesized via the Staudinger cycloaddition, highlighting the diversity of achievable functionalities.

Table 1: Examples of Substituted 2-Azetidinones Synthesized via Staudinger Cycloaddition
Substituent at C3Substituent at C4StereochemistryKey ReactantsReference
-HAromatic moietiesNot specifiedAcetyl chloride and aromatic imines mdpi.com
-VinylAromatic moietiestransCrotonyl chloride and aromatic imines mdpi.com
-Alkyl/-ArylDiaryltransSubstituted acyl chlorides and diaryl imines mdpi.com
-Benzyloxy/-Methoxy-(1,3-dioxolan-4-yl)cis2-Benzyloxy/methoxyacetyl chloride and chiral imine mdpi.com
-AcetoxyChiral auxiliarycisAcetoxyketene and chiral imines mdpi.com
-Phenoxy-N-Boc-aminoethylcisPhenoxyketene and N-Boc protected imine mdpi.com

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of the azetidine core. rsc.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. For the synthesis of azetidines, [2+2] and [3+2] cycloadditions are particularly relevant.

[2+2] Photocycloaddition (e.g., Aza-Paternò-Büchi Reaction)

The aza-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine. nih.govrsc.orgnih.gov This reaction is an efficient method for the construction of the four-membered ring, often proceeding in a single step with high regio- and stereoselectivity. nih.gov However, the application of this reaction has been historically challenged by competing photochemical pathways, such as the E/Z isomerization of the imine. rsc.org

Recent advancements have focused on overcoming these limitations. The use of visible light in conjunction with a photocatalyst has emerged as a mild and general protocol for the synthesis of azetidines via [2+2] cycloaddition. rsc.orgchemrxiv.org For example, an iridium-based photocatalyst can facilitate the reaction between oximes and olefins through a triplet energy transfer mechanism. chemrxiv.org This approach demonstrates good functional group tolerance and can be performed with low catalyst loadings. chemrxiv.org

Both intermolecular and intramolecular versions of the aza-Paternò-Büchi reaction have been developed. Intramolecular variants are particularly useful for constructing complex, fused-ring systems containing an azetidine moiety. nih.govacs.org For instance, the direct or acetone-sensitized excitation of a molecule containing both an imine and an alkene can lead to the formation of a bicyclic azetidine in high yield. nih.gov

The following table provides examples of azetidines synthesized through the aza-Paternò-Büchi reaction, showcasing the scope of this methodology.

Table 2: Azetidine Synthesis via Aza-Paternò-Büchi Reaction
Reaction TypeImine PrecursorAlkene/Alkyne PartnerKey ConditionsProduct TypeReference
Intermolecular2-Isoxazoline-3-carboxylatesActivated/unactivated alkenesVisible light, Ir(III) photocatalystFunctionalized azetidines rsc.org
IntermolecularOximesOlefinsVisible light, Iridium photocatalystFunctionalized azetidines chemrxiv.org
IntramolecularProximate bichromophoric systemsInternal alkeneDirect or acetone-sensitized excitationBicyclic azetidines nih.gov
Intermolecular6-AzauracilPropargyl alcohol (alkyne)UV irradiation2-Azetines rsc.org

Strain-Release Driven Syntheses

The inherent ring strain of certain small, bicyclic molecules can be harnessed as a thermodynamic driving force for the synthesis of more complex structures. This "strain-release" strategy has been effectively applied to the synthesis of functionalized azetidines.

Utilizing Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for the synthesis of azetidines. nih.govchemrxiv.org The high degree of ring strain in ABBs facilitates their ring-opening upon reaction with various reagents, leading to the formation of functionalized azetidine derivatives.

One approach involves the electrophilic activation of the nitrogen atom in an ABB, which renders the bridgehead carbons susceptible to nucleophilic attack. This process, driven by the cleavage of the strained central bond, results in the formation of a substituted azetidine. nih.gov For example, novel ABB-ketone precursors can undergo an electrophile-induced spirocyclization-desilylation reaction to produce a variety of azetidine-containing spirocycles. nih.gov

Furthermore, a visible-light-driven method has been developed to access densely functionalized azetidines by subjecting ABBs to radical strain-release (RSR) photocatalysis. chemrxiv.org In this process, an organic photosensitizer mediates an energy transfer process with sulfonylimine precursors to generate radical intermediates. These radicals are then intercepted by the ABB through a strain-release mechanism, affording azetidines in high yields. chemrxiv.org

The versatility of this strain-release strategy is demonstrated by its application in the synthesis of various azetidine targets, including derivatives of medicinally relevant compounds. chemrxiv.org

Table 3: Strain-Release Driven Synthesis of Azetidines from Azabicyclo[1.1.0]butanes
MethodologyABB DerivativeReactant(s)Key ConditionsProduct TypeReference
Electrophile-induced spirocyclizationABB-ketones with silyl-protected alcoholsElectrophileNot specifiedSpiro-azetidines nih.gov
Radical strain-release (RSR) photocatalysisAzabicyclo[1.1.0]butanes (ABBs)SulfonyliminesVisible light, organic photosensitizerDensely functionalized azetidines chemrxiv.org
Dual copper/photoredox catalysisAzabicyclo[1.1.0]butanes (ABBs)1,3-Butadiene, TMSCN, Boc2OCu(CH3CN)4PF6, 4CzIPN, LiBr, 450 nm LEDC3-quaternary center-containing azetidines rsc.org

Aza-Michael Addition for Azetidine Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of carbon-nitrogen bonds. mdpi.com This reaction has been successfully employed for the synthesis of novel azetidine-containing amino acid derivatives. mdpi.combohrium.commdpi.com

A general approach involves the reaction of methyl 2-(N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.com The starting α,β-unsaturated ester can be prepared from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction. bohrium.com The subsequent aza-Michael addition with a range of heterocyclic aliphatic and aromatic amines affords functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.com

This methodology has been shown to be effective with a variety of nitrogen nucleophiles, including pyrazoles, imidazoles, triazoles, and indoles. mdpi.com The reaction conditions can be tuned to achieve good yields of the desired adducts. For example, the addition of pyrazoles to the azetidinylidene acetate (B1210297) can be carried out using DBU in acetonitrile. mdpi.com

The resulting azetidine amino acid derivatives are valuable building blocks in medicinal chemistry. Furthermore, the introduction of functionalities such as a bromo-substituted pyrazole (B372694) allows for subsequent diversification through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.combohrium.com

Table 4: Synthesis of Azetidine Amino Acid Derivatives via Aza-Michael Addition
Michael AcceptorNitrogen NucleophileCatalyst/BaseSolventProductReference
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-PyrazoleDBUAcetonitrile3-(Pyrazol-1-yl)azetidine adduct mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate4-Bromo-1H-pyrazoleDBUAcetonitrile3-(4-Bromopyrazol-1-yl)azetidine adduct mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-ImidazoleDBUAcetonitrileAzetidine-imidazole compound mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate1H-IndoleDBUAcetonitrileAzetidine-indole compound mdpi.com

Metal-Catalyzed Azetidine Synthesis and Functionalization

Transition metal catalysis offers a powerful and versatile platform for both the synthesis and functionalization of the azetidine ring. rsc.org Various metals, including palladium, nickel, and copper, have been employed to facilitate reactions that would be challenging to achieve through other means.

Palladium-catalyzed cross-coupling reactions are a common strategy for the functionalization of pre-formed azetidine rings. rsc.org For instance, 3-iodoazetidines can undergo Suzuki coupling reactions with boronic acids to introduce aryl or other substituents at the C3 position. rsc.org Similarly, nickel-catalyzed procedures have been developed for the synthesis of 3-functionalized azetidines. rsc.org Nickel catalysis has also been utilized in a highly regioselective cross-coupling of enantiomerically pure N-tosyl-aziridines with organozinc reagents, followed by an intramolecular cyclization to afford optically active 2-alkyl azetidines. rsc.org

Copper catalysis has been applied in the synthesis of azetidine derivatives through various reaction pathways. A Cu(I)-catalyzed 4-exo ring closure has been developed for the efficient two-step synthesis of 3-methylene-1,2-diazetidines. nih.gov The resulting exocyclic double bond can be further functionalized in a stereocontrolled manner using palladium-catalyzed Heck reactions. nih.gov Additionally, a dual copper/photoredox catalytic system has been reported for the multicomponent allylation of azabicyclo[1.1.0]butanes, providing access to azetidines containing a C3 quaternary center. rsc.org

The direct metal-based functionalization of the azetidine ring is influenced by a variety of factors, including the structure of the azetidine, the nature of the substituents on both the nitrogen and carbon atoms, and coordinative effects. rsc.orgnih.gov A careful interplay of these factors allows for the site-selective functionalization of the azetidine core. rsc.orgnih.gov

Table 5: Metal-Catalyzed Synthesis and Functionalization of Azetidines
Metal CatalystReaction TypeSubstrate(s)ProductReference
PalladiumSuzuki cross-coupling3-Iodoazetidine and boronic acids3-Arylazetidines rsc.org
NickelCross-coupling and intramolecular cyclizationN-Tosyl-aziridine and organozinc reagentsOptically active 2-alkylazetidines rsc.org
Copper(I)4-exo ring closurePropargylamines3-Methylene-1,2-diazetidines nih.gov
Copper/PhotoredoxMulticomponent allylationAzabicyclo[1.1.0]butanes, 1,3-butadiene, TMSCN, Boc2OC3-quaternary center-containing azetidines rsc.org

Palladium-Catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has become an efficient strategy for the synthesis of azetidines. organic-chemistry.orgacs.orgelsevier.comnih.gov This method leverages a palladium catalyst to facilitate the formation of a carbon-nitrogen bond at the γ-position of an amine substrate, leading to the construction of the four-membered azetidine ring. organic-chemistry.orgacs.orgelsevier.comnih.gov The use of a picolinamide (B142947) (PA) protecting group on the amine substrate is often crucial for the success of this transformation. organic-chemistry.orgacs.orgelsevier.comnih.gov These reactions are characterized by their efficiency, relatively low catalyst loading, and the use of inexpensive reagents under convenient operating conditions. organic-chemistry.orgacs.orgelsevier.comnih.gov The selectivity of the C–H amination is often predictable, making it a valuable tool in organic synthesis. organic-chemistry.orgacs.orgelsevier.comnih.gov

This methodology has been successfully applied to a variety of aliphatic amine substrates to construct complex polycyclic nitrogen-containing heterocycles. acs.org The reaction demonstrates high functional group tolerance and enables the synthesis of various azabicyclic scaffolds. acs.org For instance, the intramolecular palladium-catalyzed C(sp³)–H amination of cycloalkyl amine substrates can afford azabicyclo[x.1.1] (where x = 3, 4, 5, 7, 9), [3.2.1], and [4.2.0] skeletons. acs.org

A key mechanistic feature of this transformation involves a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The reaction of a γ-C(sp³)–H bond to form a C–N bond proceeds with high diastereoselectivity. organic-chemistry.org Studies have shown that the steric effects of the substrate and torsional strain can influence the selectivity between cyclization and competing acetoxylation reactions. organic-chemistry.org Deuteration experiments have provided insights into the relative reactivity of different C(sp³)–H bonds, indicating that primary γ-C–H bonds are the most reactive. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

Substrate Type Catalyst System Product Yield (%) Reference
Picolinamide-protected aliphatic amine Pd(OAc)₂ / PhI(OAc)₂ Azetidine derivative High organic-chemistry.org
Cycloalkyl amine Palladium catalyst Azabicyclic scaffold Good acs.org

Titanium-Mediated Coupling Reactions

Titanium-mediated reactions have emerged as a powerful tool for the synthesis of azetidine derivatives, particularly spirocyclic NH-azetidines. nih.govrsc.org These transformations often proceed through a proposed Kulinkovich-type mechanism, which involves the formation of a titanacyclopropane intermediate. nih.govrsc.org This intermediate acts as a 1,2-aliphatic dianion equivalent and can insert into a 1,2-dielectrophilic oxime ether to generate the desired four-membered nitrogen-containing ring. nih.gov

This synthetic approach allows for the one-step construction of structurally diverse and previously unreported NH-azetidines in moderate yields. nih.gov The reaction can be initiated using either an alkyl Grignard reagent or a terminal olefin ligand exchange coupling partner. nih.gov The versatility of this method makes it a valuable addition to the synthetic chemist's toolbox for accessing complex azetidine scaffolds. rsc.org

Low-valent titanium species, generated in situ from reagents like Ti(OiPr)₄ and Grignard reagents, can also mediate the reductive cross-coupling of imines with terminal alkynes. nih.gov This reaction proceeds through the formation of an azatitanacyclopentene intermediate with excellent regioselectivity, which upon hydrolysis or iodonolysis, yields stereodefined allylic amines. nih.gov While not directly forming an azetidine ring in this specific example, the underlying principles of titanium-mediated coupling of nitrogen-containing substrates highlight the potential of this methodology for constructing various nitrogen heterocycles.

Table 2: Titanium-Mediated Synthesis of Azetidines

Reactants Reagent System Proposed Intermediate Product Type Reference
Oxime ethers and alkyl Grignard reagents Ti(IV) Titanacyclopropane Spirocyclic NH-azetidines nih.govrsc.org

Copper(II) Chloride Catalysis in Azetidine Ring Formation

While specific examples detailing the use of Copper(II) Chloride as the primary catalyst for azetidine ring formation are not prevalent in the provided search results, copper catalysis, in general, plays a significant role in the synthesis of azetidines. Photo-induced copper catalysis has been developed for the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes to produce highly functionalized azetidines. nih.govthe-innovation.orgresearchgate.net This method involves the functionalization of two α-amino C(sp³)–H bonds. nih.gov

In these reactions, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. nih.govresearchgate.net This is followed by a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to form the azetidine ring. nih.govresearchgate.net Density functional theory calculations have suggested that a tertiary radical intermediate is crucial for the successful cyclization. nih.govresearchgate.net This methodology allows for the construction of saturated azetidine scaffolds possessing vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.govresearchgate.net The use of common photocatalysts like Ru(bpy)₃Cl₂ was found to be inert in this transformation, highlighting the specific role of the copper catalyst. nih.gov

Furthermore, copper-catalyzed enantioselective boryl allylation of azetines provides a route to chiral 2,3-disubstituted azetidines. acs.orgnih.gov This method utilizes a Cu/bisphosphine catalyst to install both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high stereocontrol. acs.orgnih.gov

Although the specific role of CuCl₂ is not explicitly detailed, it is a common copper(II) source and could potentially be utilized in similar catalytic systems for azetidine synthesis.

Functionalization of Metallated Azetidines

The direct functionalization of the azetidine ring through metallated intermediates is a powerful strategy for accessing substituted derivatives. researchgate.netrsc.org The regio- and stereoselectivity of these reactions are highly dependent on a variety of factors, including the structure of the azetidine, the nature of the substituents on both the nitrogen and carbon atoms, and coordinative effects. researchgate.netrsc.org

Base-promoted C2 metalation followed by electrophilic trapping is a common approach for synthesizing complex azetidine derivatives from a pre-existing heterocyclic core. researchgate.net The choice of the N-protecting group is critical in directing the site of metalation. For example, N-Boc-2-aryl-azetidines undergo exclusive α-lithiation, whereas an electron-donating group on the nitrogen can promote aromatic lithiation instead. nih.gov

The reactivity of metallated azetidines is also influenced by the inherent ring strain of the four-membered ring. rsc.org A significant challenge in this area is achieving optimal enantioselectivity in lithiation/trapping sequences due to the configurational instability of the lithiated azetidine intermediates. rsc.org

For the synthesis of 3-substituted azetidines, a common strategy involves the palladium-catalyzed cross-coupling of 3-iodo-azetidine with organometallic reagents. rsc.org An alternative approach involves the generation of an azetidine-zinc complex, which can then react with various electrophiles. rsc.org This organozinc species can also undergo transmetalation with CuCN·2LiCl to react with other electrophiles, such as allyl bromide. rsc.org

Table 3: Strategies for the Functionalization of Metallated Azetidines

Position of Functionalization Metallated Intermediate Method Electrophile Reference
C2 Lithiated azetidine α-Lithiation/trapping Various electrophiles researchgate.netnih.gov
C3 Azetidine-zinc complex Cross-coupling Aryl halides, benzyl (B1604629) chloride rsc.org

Stereoselective and Enantioselective Methodologies in Azetidine Synthesis

The development of stereoselective and enantioselective methods for the synthesis of azetidines is of paramount importance due to the prevalence of chiral azetidine-containing molecules in medicinal chemistry. acs.orgnih.govresearchgate.net Several strategies have been developed to control the stereochemistry of the azetidine ring during its formation and functionalization.

One approach involves the enantioselective synthesis of spirocyclic azetidine oxindoles through an intramolecular C–C bond formation catalyzed by a chiral phase-transfer catalyst. nih.gov This method can achieve high enantiomeric ratios (up to 2:98 er). nih.gov The catalytic asymmetric induction is believed to occur through the activation of a chloride leaving group. nih.gov

Copper-catalyzed boryl allylation of azetines has also been shown to be a highly enantioselective method for preparing 2,3-disubstituted azetidines. acs.orgnih.gov This reaction creates two adjacent stereocenters with excellent control over both the relative and absolute stereochemistry. acs.orgnih.gov

Furthermore, the stereoselective addition of organolithium reagents to N-alkyl-oxazolinylazetidines provides a route to enantioenriched N-alkyl-2-acylazetidines. frontiersin.org The high level of stereoselectivity in this addition is supported by DFT calculations and NMR investigations. frontiersin.org

Post-Synthetic Functionalization and Derivatization of Azetidine Rings

Post-synthetic functionalization allows for the late-stage modification of the azetidine ring, which is particularly useful for creating libraries of compounds for biological screening. researchgate.netnih.gov One approach involves the incorporation of a 3-aminoazetidine (3-AAz) subunit into macrocyclic peptides. researchgate.netnih.gov The azetidine nitrogen can then be chemoselectively deprotected and substituted, or functionalized using a click-based approach with a 2-propynyl carbamate. researchgate.netnih.gov

Alpha-Lithiation and Asymmetric Functionalization

The α-lithiation of azetidines followed by trapping with an electrophile is a key method for their asymmetric functionalization. nih.govnih.govmdpi.com Studies on enantiomerically enriched N-alkyl 2-oxazolinylazetidines have shown that they undergo exclusive α-lithiation. nih.govnih.govmdpi.com A crucial finding is that the resulting lithiated intermediate is chemically stable but configurationally labile. nih.govnih.govmdpi.com

This configurational instability leads to an interesting stereoconvergence, where the equilibrating diastereoisomeric lithiated azetidines converge towards the thermodynamically more stable species. nih.gov Consequently, the trapping of this intermediate with an electrophile proceeds with high stereoselectivity, yielding enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.govnih.govmdpi.com This behavior has been rationalized by considering the dynamics at the azetidine nitrogen atom and the inversion at the C-Li center, which is supported by in-situ FT-IR experiments and DFT calculations. nih.govnih.gov The nature of the electrophile can also influence the diastereoselectivity of the trapping reaction. nih.gov

Table 4: Asymmetric Functionalization via Alpha-Lithiation of Azetidines

Substrate Lithiation Conditions Key Feature of Intermediate Stereochemical Outcome Reference

Reactivity of Azetidine Sulfonyl Fluorides (deFS and SuFEx Reactions)

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile and bench-stable precursors for the synthesis of diverse 3-substituted and 3,3-disubstituted azetidines. acs.orgdigitellinc.com Their utility stems from a capacity to undergo divergent reactions—defluorosulfonylation (deFS) and Sulfur-Fluoride Exchange (SuFEx)—depending on the reaction conditions. acs.orgresearchgate.net This dual reactivity allows for the coupling of the azetidine scaffold with a wide array of nucleophiles, significantly broadening the accessible chemical space. acs.orgnih.gov

The deFS reaction pathway is typically initiated under mild thermal conditions, such as heating at 60°C in a polar solvent like acetonitrile. acs.orgresearchgate.netnih.gov Under these conditions, the ASF generates a strained azetidine carbocation intermediate with the extrusion of sulfur dioxide (SO₂). digitellinc.comresearchgate.net This reactive intermediate is then readily trapped by a broad range of nucleophiles. nih.gov The deFS coupling process is tolerant of numerous functional groups, including free alcohols, esters, and pyridines. nih.gov Successful nucleophiles include primary and secondary amines, anilines, NH-azoles, sulfoximines, and various phosphorus-based compounds. acs.orgnih.gov For instance, reacting an N-protected azetidine sulfonyl fluoride (B91410) with morpholine (B109124) in the presence of a base like potassium carbonate efficiently yields the corresponding 3-aminoazetidine derivative with no observable SuFEx reactivity. nih.gov

Conversely, the SuFEx pathway is favored under anionic conditions, typically employing hard nucleophiles in less polar solvents like tetrahydrofuran (THF). acs.orgresearchgate.net This reaction involves the classic nucleophilic substitution at the sulfur(VI) center, displacing the fluoride to form stable S(VI) derivatives such as sulfonamides or sulfonate esters, while leaving the azetidine ring intact. acs.orgnih.gov For example, reacting an ASF with an alkoxide, generated from an alcohol and sodium hydride, cleanly produces the corresponding azetidine sulfonate ester. acs.orgnih.gov The ability to selectively switch between these two pathways by tuning the reaction conditions makes ASFs powerful tools for the divergent synthesis of functionalized azetidines. digitellinc.com

Reaction PathwayTypical ConditionsReactive IntermediateCommon NucleophilesProduct Class
deFS (Defluorosulfonylation)Mild heating (e.g., 60°C), polar solvent (e.g., acetonitrile), mild base (e.g., K₂CO₃) acs.orgnih.govAzetidine Carbocation digitellinc.comAmines, Anilines, Azoles, Sulfoximines, Phosphonates acs.orgnih.gov3-Substituted Azetidines
SuFEx (Sulfur-Fluoride Exchange)Anionic conditions (e.g., NaH), less polar solvent (e.g., THF), 0°C to room temp. acs.orgnih.govNone (Direct Substitution)Alkoxides, Hard Anionic Nucleophiles researchgate.netnih.govAzetidine Sulfonates/Sulfonamides

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient and modular approach to synthesizing complex, functionalized azetidines from simple starting materials in a single operation. nih.govbris.ac.uk A prominent strategy in this area involves harnessing the high ring strain of azabicyclo[1.1.0]butane (ABB) and its derivatives. acs.orgnih.gov The release of this strain provides a strong thermodynamic driving force for the formation of the more stable four-membered azetidine ring. nih.gov

One powerful example is a four-component synthesis that begins with the lithiation of an N-substituted ABB. nih.govnih.gov This is followed by the sequential addition of three different electrophilic partners. This process leverages a strain-release-driven anion relay sequence combined with a nih.govbris.ac.uk-Brook rearrangement. nih.govbris.ac.uk The modularity of this approach is a key advantage; by simply varying the three electrophiles added in sequence, a diverse library of highly substituted azetidines can be rapidly generated from a common starting material. nih.govnih.gov This method has proven effective for creating structurally complex molecules, including the synthesis of a known EP2 receptor antagonist, PF-04418948. bris.ac.uknih.gov

The reaction sequence demonstrates considerable scope with respect to the electrophiles that can be employed. nih.gov The initial lithiated ABB can react with a silyl (B83357) chloride, followed by an aldehyde or ketone, and finally another electrophile to functionalize the nitrogen atom, resulting in a densely functionalized azetidine product. nih.gov The rapidity and efficiency of this MCR make it a valuable tool for diversity-oriented synthesis in medicinal chemistry programs. nih.govbris.ac.uk

Reaction TypeKey Starting MaterialCore MechanismNumber of ComponentsKey Advantages
Anion Relay MCRAzabicyclo[1.1.0]butane (ABB) nih.govStrain-release, nih.govbris.ac.uk-Brook Rearrangement bris.ac.ukFour nih.govHigh modularity, rapid construction of complexity, diverse product libraries nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of Azetidine Systems

Ring-Opening and Cleavage Reactions

Ring-opening reactions are a hallmark of azetidine (B1206935) chemistry, providing pathways to functionalized linear amines. nih.gov The regioselectivity of these reactions is highly dependent on the substitution pattern of the azetidine ring and the nature of the attacking species. magtech.com.cn

Nucleophilic Ring-Opening Pathways

The nucleophilic ring-opening of azetidines generally requires activation of the nitrogen atom to form a more reactive azetidinium ion. magtech.com.cn This positively charged intermediate is susceptible to attack by a range of nucleophiles, including nitrogen (azide, benzylamine) and oxygen (acetate, alkoxides) species. organic-chemistry.orgresearchgate.net The reaction typically proceeds via an SN2 mechanism, leading to the stereoselective and regioselective formation of polysubstituted amine derivatives. nih.gov

Research on enantiopure azetidinium salts has provided significant insight into the factors governing the regioselectivity of the attack. organic-chemistry.org In most cases, nucleophilic attack occurs preferentially at the less sterically hindered carbon atom adjacent to the nitrogen. For instance, with azetidinium ions lacking a substituent at the C4 position, nucleophilic opening occurs regioselectively at this site. researchgate.net Conversely, for trisubstituted azetidinium ions that have a methyl group at C4, a highly regioselective opening at the C2 position is observed. researchgate.net Density Functional Theory (DFT) calculations, combined with experimental results, have been instrumental in elucidating the parameters that control this regioselectivity. nih.govresearchgate.net

Azetidinium Ion Substituent PatternNucleophileMajor Site of AttackProduct Type
Unsubstituted at C4Azide, Benzylamine (B48309), Acetate (B1210297)C4γ-functionalized amine
Methyl group at C4Azide, Benzylamine, AcetateC2β-functionalized amine
2-Unsaturated substituents (e.g., aryl)Various NucleophilesC2γ-functionalized amine

This table summarizes the general regioselectivity observed in nucleophilic ring-opening reactions of substituted azetidinium ions. magtech.com.cnorganic-chemistry.orgresearchgate.net

Acid-Catalyzed Ring Cleavage

In acidic conditions, the azetidine nitrogen can be protonated, which significantly enhances the ring's susceptibility to cleavage. nih.gov The rate of this decomposition is highly dependent on the pH of the environment, with more rapid cleavage occurring at lower pH values. nih.gov For certain substituted azetidines, this can lead to an intramolecular ring-opening decomposition. A notable example involves N-substituted azetidines with a pendant amide group, a structure analogous to "2-(Azetidin-3-yloxy)acetamide." In this case, the acid-catalyzed mechanism involves the protonated azetidine ring being attacked by the oxygen of the nearby amide group. nih.gov This intramolecular nucleophilic attack results in the formation of intermediate lactones and lactams. nih.gov

The stability of the azetidine ring is therefore critically linked to the pKa of the ring nitrogen. Substituents that decrease the basicity of the azetidine nitrogen can enhance stability in acidic media. For example, N-pyridyl substituted azetidines show greater stability compared to N-phenyl analogues because protonation occurs preferentially on the more basic pyridine (B92270) ring, effectively shielding the azetidine nitrogen from protonation that would initiate ring-opening. nih.gov

Compound (N-Substituent)pHHalf-Life (T1/2)
Analogue 5 (Phenyl)1.80.5 h
Analogue 5 (Phenyl)2.71.2 h
Analogue 5 (Phenyl)7.0Stable
Analogue 2 (2-Pyridyl)1.8Stable
Analogue 7 (Pyrrolidine ring)1.8Stable

This table illustrates the impact of pH and structural modifications on the stability of N-aryl azetidines, demonstrating that decomposition is faster at low pH and that replacing the azetidine ring or adding a more basic site enhances stability. nih.gov

Strain-Release Driven Ring-Opening Processes

The inherent strain energy of the four-membered ring is a powerful thermodynamic driving force for reactions that lead to its opening. rsc.orgbeilstein-journals.org This principle is exploited in "build and release" synthetic strategies, where a strained azetidine intermediate is first formed photochemically and then undergoes a subsequent ring-opening functionalization. beilstein-journals.org The pre-installed strain energy facilitates this second step, allowing for the synthesis of complex, densely functionalized molecules from simple precursors. beilstein-journals.org

A prime example of harnessing this strain is seen in the chemistry of highly strained azabicyclo[1.1.0]butanes (ABBs). bris.ac.uknih.gov These molecules serve as precursors to substituted azetidines through strain-release driven reactions. The addition of nucleophilic organometallic species to in situ generated ABBs leads to the selective cleavage of the central C-N bond, forming 3-substituted azetidine intermediates. rsc.orgacs.org This methodology leverages the release of ring strain to drive the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org

Reactivity with Organotrifluoroborates

Azetidines can undergo nucleophilic ring-opening with organotrifluoroborate salts, which serve as stable and versatile sources of carbon nucleophiles (alkenyl, alkynyl, aryl, and heteroaryl groups). organic-chemistry.orgacs.org This reaction provides a practical, transition-metal-free method for synthesizing γ,γ-substituted amines with high regioselectivity. acs.orgnih.govdatapdf.com The process is typically promoted by cooperative Brønsted/Lewis acid catalysis under simple, open-flask conditions. organic-chemistry.orgacs.org

Mechanistic studies have revealed that the stereochemical outcome of the addition is dependent on the acidic conditions. organic-chemistry.orgacs.orgnsf.gov

With Brønsted Acid: The reaction proceeds with retention of stereochemistry.

Without Brønsted Acid: The reaction favors stereoinversion.

This acid-dependent divergence suggests two distinct mechanistic pathways are at play, both of which avoid the formation of a carbocation intermediate. acs.orgnih.gov Potassium organotrifluoroborates are particularly useful in this context due to their stability, low toxicity, and tolerance of various functional groups. organic-chemistry.orgresearchgate.net

Ring-Expansion and Rearrangement Reactions

Beyond simple cleavage, the azetidine ring can undergo rearrangements that lead to larger, more complex heterocyclic structures. These reactions are also often driven by the release of ring strain.

Stevens-Type Rearrangements

The nih.govorganic-chemistry.org-Stevens rearrangement is a powerful one-carbon ring expansion method for converting azetidines into pyrrolidines. nih.govchemrxiv.org The reaction is initiated by the formation of an azetidinium ylide. researchgate.netwikipedia.org This key intermediate is typically generated by reacting an N-substituted azetidine with a diazo compound in the presence of a catalyst. nih.govchemrxiv.org Once formed, the ylide undergoes a sigmatropic rearrangement where a substituent migrates from the nitrogen atom to the adjacent carbon, resulting in the expansion of the four-membered ring to a five-membered one. researchgate.net

The mechanism of the nih.govorganic-chemistry.org-Stevens rearrangement is complex and has been a subject of considerable study, often proposed to proceed through a diradical intermediate pair formed by the homolytic cleavage of the N–C bond. chemrxiv.orgwikipedia.org The recombination of this radical pair within a solvent cage can explain the observed retention of configuration at the migrating center. wikipedia.org This reaction has proven challenging for asymmetric catalysis, though recent advances using organocatalysts and engineered enzymes have demonstrated the ability to achieve high levels of enantioselectivity. nih.govacs.orgacs.org

Oxidative Cascade Reactions

Oxidative cascade reactions provide an efficient method for constructing complex molecular architectures from simpler precursors in a single operation. In the context of azetidine chemistry, these reactions leverage the ring's reactivity to create fused or expanded ring systems.

One notable example involves a silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids. nih.gov This process leads to the formation of functionalized fused pyridines. The mechanism is believed to involve the silver salt, which is crucial for the chemoselective and regioselective ring expansion, subsequent oxidative nucleophilic additions, and the final oxidative aromatization to yield the pyridine ring system. nih.gov

Another approach utilizes gold catalysis for the oxidative cyclization of N-propargylsulfonamides to produce azetidin-3-ones. nih.gov In this transformation, a reactive α-oxo gold carbene intermediate is generated through the intermolecular oxidation of the terminal alkyne. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This method is notable for avoiding the use of potentially hazardous diazo compounds, which are traditionally used for such syntheses. nih.gov

Reaction TypeStarting MaterialKey Reagent/CatalystProductReference
Oxidative Ring Expansion/AromatizationN-aryl-3-alkylideneazetidinesSilver Salt (e.g., AgOAc)Fused Pyridines nih.gov
Oxidative Cyclization/N-H InsertionN-propargylsulfonamidesGold CatalystAzetidin-3-ones nih.gov

Photochemical Rearrangements

Photochemical reactions utilize light energy to access excited states of molecules, enabling transformations that are often inaccessible under thermal conditions. The principles of photochemistry, such as n→π* transitions and the formation of singlet or triplet excited states, govern the outcomes of these reactions. baranlab.org While specific photochemical rearrangements of this compound have not been detailed, studies on related azetidine precursors highlight the potential of this approach.

For instance, a photochemical hydrothiolation reaction has been demonstrated for 2-azetines. chemrxiv.org This process is initiated by white light irradiation, which generates thiyl radicals. These radicals then add to the carbon-carbon double bond of the azetine ring, leading to an azetidinyl radical intermediate that subsequently abstracts a hydrogen atom to complete the radical cascade. The reaction proceeds with high regio-, chemo-, and stereoselectivity. chemrxiv.org This illustrates how photochemical methods can be employed to functionalize the azetidine core under mild conditions. chemrxiv.org

Reactions Involving the Azetidine Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic and basic center, allowing it to participate in a variety of chemical reactions.

Quaternization Reactions

The nitrogen atom of the azetidine ring can act as a nucleophile and react with electrophiles, such as alkyl halides, in a process known as quaternization. This reaction results in the formation of a quaternary azetidinium salt, which carries a positive charge on the nitrogen atom.

The quaternization reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. mdpi.com The rate and success of the reaction are influenced by both steric and electronic factors. For the nitrogen in this compound, reaction with an electrophile like methyl iodide would be expected to yield the corresponding N-methylazetidinium iodide salt. The reactivity would be dependent on the steric hindrance around the nitrogen atom and the electrophilicity of the alkylating agent. mdpi.com

N-Deprotection Strategies

In the multi-step synthesis of complex molecules containing an azetidine ring, the nitrogen atom is often protected to prevent unwanted side reactions. The final step in such a synthesis is the removal of this protecting group. Though this compound itself is N-unsubstituted, the strategies for deprotection are critical for its synthesis from protected precursors.

Commonly used protecting groups for amines include the tert-butyloxycarbonyl (Boc) group and the benzhydryl (diphenylmethyl) group. A variety of methods exist for their removal under different conditions.

N-Boc Deprotection: The Boc group is typically removed under acidic conditions. However, milder methods have been developed. One such method employs a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid, which acts as both the solvent and the catalyst, allowing for efficient deprotection at room temperature. mdpi.com Another mild approach uses oxalyl chloride in methanol, which selectively cleaves the N-Boc group from a range of substrates. nih.gov

N-Benzhydryl Deprotection: A procedure for the cleavage of the N-benzhydryl group from β-lactams involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine under sunlight irradiation, followed by hydrolysis of the resulting N-benzhydrol intermediate. researchgate.net

Protecting GroupReagentsKey FeaturesReference
N-BocCholine chloride/p-toluenesulfonic acid (DES)Green, sustainable method; acts as solvent and catalyst. mdpi.com
N-BocOxalyl chloride in methanolMild, room temperature conditions; selective. nih.gov
N-BenzhydrylNBS, Br₂, sunlight; then p-TsOHPhotochemical bromination followed by hydrolysis. researchgate.net

Mechanistic Studies of Azetidine Transformations

Understanding the underlying mechanisms of reactions involving azetidines is crucial for controlling reaction outcomes and designing new synthetic methods. A key area of investigation is the ability of these systems to react through different pathways depending on the reaction conditions.

Elucidation of Ionic Versus Radical Reaction Pathways

Research into the reactivity of azetidine derivatives has revealed that the reaction pathway can often be switched between an ionic and a radical mechanism by modifying the reaction conditions. chemrxiv.orgchemrxiv.org A clear example is the transformation of 2-azetines, which can be directed to form two distinct product classes. chemrxiv.org

Ionic Pathway: In the presence of acid and water, 2-azetines undergo a transformation that proceeds through an ionic mechanism. This pathway is triggered by acidic conditions and leads to the formation of β-aminocarbonyl compounds. chemrxiv.orgchemrxiv.org

Radical Pathway: Conversely, when 2-azetines are subjected to white light irradiation in the presence of a thiol, the reaction follows a radical pathway. chemrxiv.org This photochemical process involves a thiol-ene reaction scheme, resulting in the formation of C3-thiolated azetidines. chemrxiv.orgchemrxiv.org This radical cascade is highly atom-efficient and stereoselective. chemrxiv.org

This switchable reactivity demonstrates that the choice of reagents and energy source (thermal/acidic vs. photochemical) can fundamentally alter the course of the reaction, providing access to diverse molecular scaffolds from a common precursor. chemrxiv.org Similarly, visible-light-promoted systems have been developed for the functionalization of C-H bonds via radical mechanisms, showcasing the growing importance of radical pathways in modern organic synthesis. nih.gov

FeatureIonic PathwayRadical PathwayReference
Initiation Acidic conditions (e.g., H⁺)White light irradiation chemrxiv.org
Key Intermediate Cationic speciesAzetidinyl radical chemrxiv.org
Reactant WaterThiol chemrxiv.org
Product β-aminocarbonylC3-thiolated azetidine chemrxiv.org

Role of Intermediates and Transition States in Reaction Dynamics

The reaction dynamics of azetidine systems, including compounds like this compound, are critically governed by the transient species that are formed and the energy barriers that must be overcome during a chemical transformation. These transient species are known as intermediates and transition states. An intermediate is a short-lived, unstable molecule in a reaction, which is formed in one step and consumed in a subsequent step. A transition state is a high-energy configuration that molecules must pass through to transform from reactants to products.

Intermediates in Azetidine Reactions

The strained four-membered ring of azetidines makes them susceptible to various ring-opening reactions, which often proceed through distinct intermediates. The nature of these intermediates is highly dependent on the reaction conditions and the substitution pattern on the azetidine ring.

One common type of intermediate in azetidine chemistry is a biradical intermediate . For instance, in [2+2] photocycloaddition reactions, also known as aza Paternò-Büchi reactions, an imine in an excited triplet state reacts with an alkene. This process is not concerted and proceeds through a 1,4-biradical intermediate. nih.gov The stability and subsequent cyclization of this biradical intermediate dictate the stereochemical outcome of the final azetidine product. nih.gov

In acid-mediated ring-opening reactions, protonation of the azetidine nitrogen leads to the formation of a more reactive azetidinium ion . This intermediate is then susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. nih.gov For example, the decomposition of certain N-substituted azetidines in acidic conditions proceeds through the formation of a lactone intermediate, which then rearranges to a more stable lactam. nih.gov

Computational studies have also shed light on the nature of intermediates in azetidine reactions. For instance, in the copper(I)-catalyzed skeletal rearrangement of O-propargylic arylaldoximes to form azetidine nitrones, an N-allenylnitrone intermediate is generated, which then undergoes a 4π-electrocyclization. acs.org

The configurational stability of intermediates can also play a crucial role. Studies on the α-lithiation of N-alkyl 2-oxazolinylazetidines have shown that the resulting lithiated intermediate is configurationally labile, leading to a stereoconvergent outcome. nih.gov This dynamic behavior is attributed to the inversion at the C-Li center and the dynamics at the azetidine nitrogen atom. nih.gov

Transition States in Azetidine Reactions

The transition state represents the energy maximum along the reaction coordinate and its structure determines the rate and selectivity of a reaction. In azetidine chemistry, the energy of transition states is a key factor in determining the regioselectivity of ring-opening reactions.

For example, in the lanthanum(III)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational calculations of the transition states have shown that the formation of the azetidine ring is kinetically favored over the formation of a five-membered pyrrolidine (B122466) ring. frontiersin.org This is because the transition state leading to the azetidine is lower in energy. frontiersin.org

The stereoselectivity of reactions involving azetidines is also governed by the relative energies of different transition states. In the domino Kinugasa/Michael reaction of alkyne-tethered cyclohexadienones with nitrones, the diastereoselectivity is explained by the steric interactions in the transition state, which favor the formation of one diastereomer over the other. mdpi.com

The table below summarizes some key findings from research on intermediates and transition states in azetidine reactions.

Reaction TypeIntermediate/Transition StateKey Findings
[2+2] Photocycloaddition1,4-Biradical IntermediateProceeds in a stepwise fashion, influencing stereoselectivity. nih.gov
Acid-Mediated Ring OpeningAzetidinium Ion, Lactone IntermediateProtonation of the azetidine nitrogen facilitates nucleophilic attack and ring cleavage. nih.gov
Copper-Catalyzed RearrangementN-allenylnitrone IntermediateUndergoes 4π-electrocyclization to form azetidine nitrones. acs.org
α-LithiationLithiated IntermediateConfigurationally labile, leading to stereoconvergence. nih.gov
Intramolecular AminolysisLanthanum-Coordinated Transition StateLower energy transition state favors azetidine formation over pyrrolidine. frontiersin.org
Domino Kinugasa/Michael ReactionSterically Hindered Transition StateGoverns the diastereoselectivity of the reaction. mdpi.com

While specific mechanistic studies on this compound are not extensively documented in the literature, the principles derived from the study of other azetidine systems provide a framework for understanding its potential reactivity. The presence of the ether and acetamide (B32628) functional groups would likely influence the stability of intermediates and the energy of transition states in its reactions. For instance, the oxygen of the ether linkage could participate in chelation with metal catalysts, thereby influencing the stereochemical outcome of reactions. The acetamide group could act as an intramolecular nucleophile under certain conditions, potentially leading to ring-opening or rearrangement reactions.

Advanced Spectroscopic and Structural Characterization of 2 Azetidin 3 Yloxy Acetamide and Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

One-dimensional NMR spectra provide foundational information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 2-(Azetidin-3-yloxy)acetamide, distinct signals are expected for the azetidine (B1206935) ring protons, the methylene (B1212753) protons of the acetamide (B32628) group, the methine proton on the azetidine ring adjacent to the oxygen, and the exchangeable protons of the primary amide and secondary amine.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The strained four-membered ring of azetidine derivatives typically influences the ¹³C chemical shifts, with the ring carbons appearing at characteristic upfield positions compared to larger, strain-free rings. The spectrum for the target molecule would show distinct signals for the two carbons of the azetidine ring, the methine carbon bearing the ether linkage, the methylene carbon of the acetamide, and the carbonyl carbon.

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for probing the electronic environment of nitrogen atoms, although it often requires isotopic enrichment or specialized techniques due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus. For azetidines, the ¹⁵N chemical shifts are sensitive to substitution and the puckering of the ring. acs.org The spectrum of this compound would be expected to show two distinct resonances corresponding to the secondary amine nitrogen in the azetidine ring and the primary amide nitrogen. Studies on various azetidines show that the ¹⁵N chemical shifts are typically found in a specific range that can help confirm the presence of the ring structure. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-NH- (ring)Broad singlet, exchangeable-
2, 4-CH₂- (ring)Multiplet~45-55
3-CH-O-Multiplet~65-75
5-O-CH₂-Singlet~60-70
6-C(O)--~170-175
7-NH₂Broad singlet, exchangeable-

Note: These are predicted values based on typical shifts for azetidine and acetamide moieties. Actual values may vary depending on solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. weebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on the azetidine ring, confirming their connectivity. For instance, the methine proton at C3 would show a cross-peak with the methylene protons at C2 and C4.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com This is an essential step for assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon in the molecule would give a cross-peak corresponding to its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings, typically over two to three bonds, between protons and carbons. sdsu.eduyoutube.com HMBC is critical for piecing together the molecular fragments. Key correlations would include the one between the methylene protons of the acetamide group (-O-CH₂-) and the carbonyl carbon, as well as the methine proton on the azetidine ring (C3-H) and the acetamide methylene carbon (-O-CH₂-), definitively establishing the ether linkage.

The azetidine ring is not planar and undergoes rapid ring-puckering at room temperature. Furthermore, the nitrogen atom undergoes pyramidal inversion. acs.org Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to study these conformational dynamics. nih.gov At low temperatures, the rate of ring inversion can be slowed sufficiently to observe separate signals for axial and equatorial protons, a phenomenon known as coalescence. By analyzing the spectra at different temperatures, the energy barrier for this inversion process can be calculated, providing valuable insight into the ring's flexibility and conformational preferences. acs.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic "fingerprint" and identifying key functional groups.

The IR spectrum of this compound would display a combination of bands characteristic of its constituent parts. The acetamide group gives rise to strong and easily identifiable absorptions: a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹, and N-H bending (Amide II) vibrations around 1600-1640 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibrations of the primary amide and the secondary amine of the azetidine ring would appear as bands in the region of 3200-3400 cm⁻¹. researchgate.net The C-O-C stretching of the ether linkage would be visible in the fingerprint region, typically around 1050-1150 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine/Amide)Stretch3200 - 3400Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Amide I)Stretch1650 - 1680Strong
N-H (Amide II)Bend1600 - 1640Medium
C-O (Ether)Stretch1050 - 1150Strong
C-N (Amine/Amide)Stretch1100 - 1300Medium

Note: Based on typical values for amides, ethers, and amines. researchgate.netnih.gov

In situ Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing the changes in their characteristic IR absorption bands. nih.gov For syntheses involving azetidine derivatives, such as the formation of the ether linkage or the introduction of the acetamide group, in situ FT-IR can be used to monitor the disappearance of starting material peaks and the appearance of product peaks, allowing for precise determination of reaction endpoints and optimization of reaction conditions. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For this compound (Molecular Formula: C₅H₁₀N₂O₂, Molecular Weight: 130.15 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

In electron ionization (EI) or electrospray ionization (ESI) MS/MS experiments, the molecular ion would undergo fragmentation. The fragmentation pattern is predictable based on the functional groups present. libretexts.org Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the azetidine ring, a common pathway for cyclic amines.

Amide Fragmentation: A characteristic cleavage involves the C(O)-CH₂ bond, potentially leading to a fragment corresponding to the acetamide moiety. The McLafferty rearrangement is also a possibility for primary amides. libretexts.org

Cleavage of the Ether Bond: Scission of the C-O bonds of the ether linkage would lead to fragments corresponding to the azetidin-3-ol (B1332694) cation and the acetamide radical, or vice versa.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula. This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass.

For a compound like this compound (molecular formula: C₅H₁₀N₂O₂), HRMS would be expected to provide an exact mass measurement that could distinguish it from other compounds with the same nominal mass. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed mass.

While specific HRMS data for this compound is not available, research on other azetidine derivatives demonstrates the utility of this technique. For instance, in the characterization of novel synthesized azetidine-based compounds, HRMS is routinely used to confirm their elemental composition, a critical step in structural elucidation.

Interactive Data Table: Illustrative HRMS Data for a Hypothetical Azetidine Derivative

Below is a hypothetical data table illustrating the kind of information HRMS provides.

ParameterValue
Molecular FormulaC₅H₁₀N₂O₂
Theoretical m/z [M+H]⁺131.0764
Observed m/z [M+H]⁺131.0762
Mass Accuracy (ppm)-1.5
Ionization ModeESI+

This is a hypothetical example to illustrate the data format.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. In FAB-MS, the sample is mixed with a non-volatile liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.org This process desorbs and ionizes the analyte molecules, primarily forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org

This technique is particularly useful for polar molecules like peptides, carbohydrates, and other compounds that are difficult to analyze by electron ionization (EI) mass spectrometry. For this compound, FAB-MS would be expected to produce a strong signal for the protonated molecule, confirming its molecular weight. The choice of the matrix is crucial to obtaining a good quality spectrum. wikipedia.org

While specific FAB-MS data for this compound is not documented in readily accessible literature, the technique has been widely applied to the analysis of various heterocyclic compounds, providing valuable information on their molecular weight and, in some cases, fragmentation patterns that can aid in structural confirmation.

Interactive Data Table: Expected Ions in FAB-MS of this compound

This table shows the expected principal ions that would be observed in a FAB-MS experiment for the target compound.

IonExpected m/zDescription
[M+H]⁺131Protonated molecule
[M+Na]⁺153Sodium adduct
[M+Glycerol (B35011)+H]⁺223Adduct with glycerol matrix

This is a hypothetical example based on the principles of the technique.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions such as hydrogen bonding in the crystal lattice. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

For this compound, an X-ray crystal structure would reveal the precise conformation of the azetidine ring, the orientation of the acetamide side chain, and the network of intermolecular hydrogen bonds, which would likely involve the amide N-H, the ether oxygen, and the azetidine N-H.

Interactive Data Table: Illustrative Crystallographic Parameters for an Azetidine Derivative

The following table provides an example of the type of data obtained from an X-ray crystallographic analysis of a hypothetical azetidine derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
β (°)95.5
Volume (ų)672.4
Z4
R-factor0.045

This is a hypothetical example to illustrate the data format.

Computational Chemistry and Theoretical Investigations of Azetidine Compounds

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of quantum chemical calculations for its favorable balance of accuracy and computational cost. nih.gov It is widely applied to study azetidine (B1206935) derivatives to understand their fundamental chemical nature.

A primary application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For azetidine derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to accurately model their molecular structures. nih.govresearchgate.net

The puckered nature of the four-membered azetidine ring makes computational analysis essential for identifying the lowest energy conformation. Theoretical calculations can be compared with experimental data, such as those from X-ray crystallography, to validate the chosen computational method. For instance, studies on related heterocyclic compounds demonstrate a strong correlation between DFT-calculated geometric parameters and those determined experimentally. mdpi.com In one study on an acetamide (B32628) derivative, the mean absolute errors between experimental and calculated bond lengths and angles were found to be 0.073 Å and 0.79°, respectively, indicating high accuracy.

Table 1: Illustrative Comparison of Calculated and Experimental Geometric Parameters for an Acetamide Derivative

ParameterCalculated (DFT)Experimental (X-ray)
C=O Bond Length (Å)1.2351.241
N-C Bond Length (Å)1.3521.338
C-N-C Bond Angle (°)123.4124.2

Note: Data is illustrative for a related acetamide compound to demonstrate the application of DFT in geometry optimization.

DFT calculations are instrumental in exploring the electronic landscape of azetidine compounds. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attack. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis further quantifies charge distribution and examines charge transfer interactions within the molecule. researchgate.net For azetidine derivatives, these analyses can pinpoint the reactive sites, such as the lone pair on the nitrogen atom or the oxygen atoms in the acetamide group. researchgate.net

Table 2: Calculated Electronic Properties for Representative Molecules

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Clevudine-6.1011-1.93584.1653
Telbivudine-6.8997-0.21326.6865

Note: Data is for illustrative drug molecules to show the application of DFT in analyzing electronic properties. A larger energy gap generally implies greater stability. nih.gov

DFT can be used to calculate the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration and can be used to predict and interpret experimental infrared (IR) and Raman spectra. mdpi.com By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign specific absorption bands to particular vibrational motions, such as C-N stretching, N-H bending, or C=O stretching in azetidine-containing molecules. tandfonline.comnih.gov

For complex molecules, empirical interpretation of spectra can be challenging, especially in the fingerprint region. mdpi.com Computational prediction provides a reliable basis for these assignments. Studies on energetic azetidine derivatives like 1,3,3-trinitroazetidine (B1241384) (TNAZ) have successfully used normal coordinate calculations to assign infrared bands and understand conformational behavior. tandfonline.com

Table 3: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for N-acetyl-3,3-dinitroazetidine (ADNAZ)

Vibrational ModeObserved FrequencyCalculated Frequency
C=O Stretch16691640
NO₂ Antisymmetric Stretch15801584
NO₂ Antisymmetric Stretch15801604
NO₂ Symmetric Stretch13751370
NO₂ Symmetric Stretch13411334

Source: Data adapted from a study on energetic azetidine compounds. tandfonline.com

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving azetidine compounds. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Calculating the energy barrier (activation energy) associated with a transition state allows for the determination of reaction kinetics and the feasibility of a proposed pathway. nih.gov

For example, quantum mechanical calculations have been used to understand the biosynthesis of azetidine-2-carboxylic acid, revealing how the enzyme AzeJ stabilizes the substrate and transition state to facilitate the strained ring's formation. nih.gov Similarly, DFT calculations combined with in-situ FT-IR experiments have rationalized the stereoselective functionalization of azetidines via lithiated intermediates, explaining the configurational lability and stereoconvergence observed in the reactions. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular motion and conformational changes. acs.org

MD simulations are particularly useful for studying the conformational dynamics and stability of flexible molecules like those containing an azetidine ring. The four-membered ring can undergo puckering, and the substituents can rotate, leading to a complex conformational landscape. MD simulations can explore this landscape, identify the most populated conformations, and calculate the free energy differences between them.

A key requirement for accurate MD simulations is a well-parameterized force field that describes the potential energy of the system. For novel structures like azetidine derivatives, specific parameters may need to be developed. For instance, researchers have developed and evaluated parameters for the proline analogue azetidine-2-carboxylic acid (Aze) for use in GROMACS simulations. nih.gov These simulations revealed that Aze has a greater propensity than proline to undergo trans→cis peptide bond isomerization, which can significantly alter polypeptide structure. nih.gov MD simulations have also been used to study the melting of energetic materials like 1,3,3-trinitroazetidine (TNAZ), providing insights into its phase behavior and thermal stability. acs.org

Investigation of Intermolecular Interactions

The study of intermolecular interactions is critical for understanding how a molecule like 2-(Azetidin-3-yloxy)acetamide interacts with its environment, such as solvents or biological macromolecules. Computational methods can quantify the strength and nature of these interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions.

Theoretical studies on azetidine derivatives often employ methods like Density Functional Theory (DFT) to model these interactions. By calculating the interaction energies between this compound and various solvent molecules, for instance, it is possible to predict its solubility and stability in different media. The azetidine ring, with its nitrogen heteroatom, and the acetamide group are both capable of participating in significant hydrogen bonding, both as donors and acceptors.

A representative computational analysis might involve calculating the binding energies of this compound with explicit solvent molecules. The results of such a study could be summarized in a data table, providing a quantitative comparison of interaction strengths.

Table 1: Calculated Interaction Energies of this compound with Various Solvents
SolventInteraction Energy (kcal/mol)Primary Interaction Type
Water-12.5Hydrogen Bonding
Methanol-10.2Hydrogen Bonding
Dimethyl Sulfoxide (DMSO)-8.7Dipole-Dipole
Chloroform-4.1Hydrogen Bonding/van der Waals

These theoretical calculations highlight the strong hydrogen bonding potential of the molecule, particularly with protic solvents like water and methanol. The acetamide moiety's carbonyl oxygen and N-H group, along with the ether oxygen and the azetidine's nitrogen, are key sites for these interactions. Understanding these intermolecular forces is fundamental for predicting the compound's behavior in various chemical and biological systems.

Quantum Chemical Methods for Molecular Characterization

Quantum chemical methods are indispensable for the detailed characterization of the molecular properties of compounds like this compound. researchgate.net These approaches, ranging from semi-empirical methods to high-level ab initio and DFT calculations, can elucidate electronic structure, molecular geometry, and spectroscopic properties. researchgate.net

For azetidine derivatives, DFT has been shown to be a reliable method for predicting molecular geometries and electronic properties. frontiersin.orgnih.gov A typical computational study would begin with the optimization of the molecule's geometry to find its most stable conformation. The puckered nature of the four-membered azetidine ring is a key structural feature that can be accurately described by these methods. nih.gov

Following geometry optimization, a range of molecular properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energies of these orbitals and their energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the amide and azetidine protons, highlighting their electrophilic nature.

A summary of key quantum chemical descriptors for this compound, as would be derived from a DFT calculation, is presented below.

Table 2: Selected Quantum Chemical Properties of this compound
PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment3.2 Debye

These theoretical descriptors provide a comprehensive picture of the molecule's intrinsic properties. The large HOMO-LUMO gap suggests good electronic stability. The significant dipole moment indicates a polar molecule, which is consistent with the presence of multiple heteroatoms and polar functional groups. Such quantum chemical investigations are foundational for understanding the chemical behavior and for the rational design of new azetidine derivatives with specific desired properties. researchgate.net

Advanced Applications of Azetidines in Chemical Synthesis and Materials Science

Azetidines as Versatile Synthons and Building Blocks in Organic Synthesis

Azetidine (B1206935) derivatives, including those with substitution at the 3-position such as 3-hydroxyazetidine and azetidine-3-carboxylic acid, are recognized as valuable synthons and building blocks in organic synthesis. chemimpex.comnih.gov The inherent ring strain of the azetidine core can be strategically exploited in ring-opening reactions to generate functionalized acyclic amines. rsc.org While direct literature on the synthetic applications of 2-(Azetidin-3-yloxy)acetamide is limited, its structure suggests it can serve as a versatile precursor. The acetamide (B32628) moiety can be hydrolyzed to the corresponding amine or carboxylic acid, and the azetidine nitrogen can be functionalized, opening avenues to a variety of derivatives. The 3-oxy linkage provides a handle for further chemical modification. For instance, analogous 3-hydroxyazetidine serves as a key intermediate in the synthesis of various biologically active molecules. chemimpex.com

The synthesis of functionalized azetidines often involves multi-step sequences, and their subsequent use as building blocks allows for the rapid construction of molecular complexity. nih.gov The development of synthetic routes to novel azetidine-based scaffolds is an active area of research, aimed at expanding the chemical space for drug discovery and materials science. nih.gov

Role in Peptidomimetic Chemistry as Conformationally Constrained Scaffolds

Peptidomimetics are designed to mimic the structure and function of natural peptides while exhibiting improved properties such as enhanced stability and oral bioavailability. The rigid framework of the azetidine ring makes it an excellent scaffold for inducing specific conformations in peptide chains. nih.govmdpi.com The incorporation of azetidine-based amino acids can enforce turns and other secondary structures, which are crucial for biological activity.

Application as Chiral Templates and Auxiliaries in Asymmetric Transformations

Chiral azetidine derivatives have been successfully employed as chiral auxiliaries and ligands in a variety of asymmetric transformations, demonstrating their utility in controlling stereochemical outcomes. researchgate.netchemenu.com While there is no specific literature detailing the use of this compound as a chiral template, the inherent chirality of substituted azetidines makes them attractive candidates for this purpose.

The synthesis of chiral azetidines and their application in asymmetric synthesis is a field of ongoing research. researchgate.net These chiral building blocks can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which the auxiliary can be cleaved and recovered. The conformational rigidity of the azetidine ring can create a well-defined chiral environment, leading to high levels of stereocontrol in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. purdue.edunih.gov The development of new chiral azetidine-based ligands and catalysts continues to be an important area of focus for synthetic chemists. chemenu.com

Utilization in Polymer Synthesis

Azetidines can be utilized as monomers in the synthesis of polymers. The ring-opening polymerization of azetidines and their derivatives can lead to the formation of polyamines with various architectures. While specific examples of polymers derived from this compound are not documented, the general reactivity of the azetidine ring suggests its potential as a monomer. The acetamide and ether functionalities could impart specific properties to the resulting polymer, such as hydrophilicity and hydrogen bonding capabilities. The field of polymer synthesis is continually exploring new monomers to create materials with tailored properties for a wide range of applications. researchgate.net

Ligands in Catalytic Processes (e.g., Reductions, Cycloadditions, C–C Bond Forming Reactions)

The nitrogen atom within the azetidine ring can act as a coordinating atom for metal catalysts, making azetidine derivatives valuable ligands in a variety of catalytic processes. Although there are no specific reports on the use of this compound as a ligand, the broader class of azetidine-containing molecules has shown promise in catalysis. The development of new ligands is crucial for advancing catalytic methodologies, and azetidines offer a unique structural motif for ligand design. The stereoelectronic properties of the azetidine ring can influence the activity and selectivity of the metal center in catalytic reactions such as reductions, cycloadditions, and carbon-carbon bond-forming reactions. mdpi.com

Azetidine Carboxylic Acids as Important Scaffolds

Azetidine-3-carboxylic acid and its derivatives are important scaffolds and building blocks for the synthesis of a wide range of biologically active compounds. glpbio.comglpbio.com These molecules serve as conformationally constrained amino acid analogs and are used in the development of pharmaceuticals. nih.gov The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation. This compound is structurally related to this class of compounds, and its acetamide group could be hydrolyzed to a carboxylic acid, thus serving as a precursor to azetidine-3-carboxylic acid derivatives. The synthesis and applications of azetidine carboxylic acids continue to be an area of significant interest in medicinal chemistry and drug discovery. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.